molecular formula C19H17ClN2O4 B3572321 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-chloro-3-nitrobenzoate

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-chloro-3-nitrobenzoate

Cat. No.: B3572321
M. Wt: 372.8 g/mol
InChI Key: DOHRGFGQDUCFAU-UHFFFAOYSA-N
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Description

“2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 4-chloro-3-nitrobenzoate” is a complex organic compound. It is a derivative of quinoline, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . Quinoline itself is used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. It is also used as a solvent for resins and terpenes .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl component would contribute a bicyclic structure with a nitrogen atom, while the 4-chloro-3-nitrobenzoate group would add additional complexity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a nitro group could make the compound more reactive .

Properties

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) 4-chloro-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-11-10-19(2,3)21-16-7-5-13(9-14(11)16)26-18(23)12-4-6-15(20)17(8-12)22(24)25/h4-10,21H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHRGFGQDUCFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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